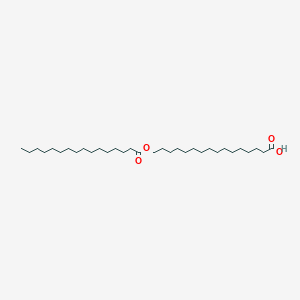

16-Hexadecanoyloxyhexadecanoic acid

Description

BenchChem offers high-quality 16-Hexadecanoyloxyhexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Hexadecanoyloxyhexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

162582-28-7 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

16-hexadecanoyloxyhexadecanoic acid |

InChI |

InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-10-14-17-20-23-26-29-32(35)36-30-27-24-21-18-15-12-9-11-13-16-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34) |

InChI Key |

STQGCUDZOMCLNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

An In-depth Technical Guide to the Biosynthesis of 16-Hexadecanoyloxyhexadecanoic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plant cuticle is a crucial protective layer covering the aerial surfaces of terrestrial plants, acting as a barrier against environmental stresses such as water loss, UV radiation, and pathogen attack. This intricate layer is primarily composed of a lipid polymer called cutin, embedded with and covered by waxes. The major component of the cutin polymer in many plant species, including the model organism Arabidopsis thaliana, is 16-hexadecanoyloxyhexadecanoic acid. This C32 ester is formed by the esterification of two C16 fatty acid derivatives: 16-hydroxyhexadecanoic acid and hexadecanoic acid. The biosynthesis of this complex molecule is a multi-step process involving a cascade of enzymatic reactions localized in different cellular compartments, from the plastid to the endoplasmic reticulum and finally to the apoplast for polymerization.

Understanding the intricate details of the 16-hexadecanoyloxyhexadecanoic acid biosynthetic pathway is of significant interest for agricultural and biotechnological applications. Manipulating this pathway could lead to the development of crops with enhanced drought tolerance, improved resistance to pathogens, and modified surface properties for industrial uses. Furthermore, the enzymes involved in this pathway represent potential targets for the development of novel herbicides and fungicides.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 16-hexadecanoyloxyhexadecanoic acid in plants. It details the key enzymatic steps, the genes encoding these enzymes, and their subcellular localization. The guide also presents available quantitative data in structured tables, offers detailed experimental protocols for key analyses, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this vital metabolic process.

The Biosynthetic Pathway of 16-Hexadecanoyloxyhexadecanoic Acid

The biosynthesis of 16-hexadecanoyloxyhexadecanoic acid begins with the ubiquitous C16 fatty acid, palmitic acid, and proceeds through a series of modifications and assembly steps. The pathway can be broadly divided into three major stages: (1) ω-hydroxylation of palmitic acid, (2) activation and transfer to a glycerol backbone, and (3) esterification to form the final C32 monomer, which is then exported for polymerization into the cutin matrix.

Stage 1: ω-Hydroxylation of Palmitic Acid

The initial precursor for the biosynthesis of the C16 cutin monomers is palmitic acid (16:0), which is synthesized in the plastids. Palmitic acid is then exported to the cytoplasm and subsequently targeted to the endoplasmic reticulum (ER), where the key hydroxylation reactions occur.

-

Enzyme: Cytochrome P450 monooxygenase, specifically members of the CYP86A family. In Arabidopsis thaliana, CYP86A2 (also known as ATT1) has been shown to play a major role in this step.[1]

-

Reaction: CYP86A2 catalyzes the ω-hydroxylation of palmitic acid, introducing a hydroxyl group at the terminal (C16) position to form 16-hydroxypalmitic acid (also known as 16-hydroxyhexadecanoic acid).[1] This reaction requires NADPH and O2.

-

Subcellular Localization: Endoplasmic Reticulum (ER).

Stage 2: Acyl-CoA Formation and Transfer to Glycerol

Following ω-hydroxylation, the resulting 16-hydroxypalmitic acid, along with another molecule of palmitic acid, must be activated to their coenzyme A (CoA) thioesters before they can be incorporated into a glycerol backbone.

-

Enzyme: Long-Chain Acyl-CoA Synthetases (LACSs) . In Arabidopsis, LACS1 and LACS2 have been implicated in cutin biosynthesis.[2]

-

Reaction: LACS enzymes catalyze the ATP-dependent conversion of free fatty acids (palmitic acid and 16-hydroxypalmitic acid) into their corresponding acyl-CoA thioesters (palmitoyl-CoA and 16-hydroxypalmitoyl-CoA).

-

Subcellular Localization: Endoplasmic Reticulum (ER).

Once activated, these acyl-CoAs are then transferred to a glycerol-3-phosphate (G3P) backbone.

-

Enzyme: Glycerol-3-Phosphate Acyltransferases (GPATs) . Specifically, GPAT4 and GPAT8 are crucial for cutin biosynthesis in Arabidopsis.[3]

-

Reaction: GPAT4 and GPAT8 catalyze the acylation of glycerol-3-phosphate. While the precise mechanism of assembling the two fatty acid chains is still under investigation, it is believed that these enzymes are involved in the formation of monoacylglycerol and/or diacylglycerol intermediates that will ultimately form the 16-hexadecanoyloxyhexadecanoic acid structure. These GPATs have a preference for ω-oxidized acyl-CoAs.[4]

-

Subcellular Localization: Endoplasmic Reticulum (ER).

Stage 3: Formation and Export of 16-Hexadecanoyloxyhexadecanoic Acid

The final assembly of 16-hexadecanoyloxyhexadecanoic acid involves the esterification of 16-hydroxypalmitic acid with another palmitic acid molecule. The exact enzyme responsible for this final esterification step in the formation of the C32 monomer is not yet fully elucidated. However, it is hypothesized to be an acyltransferase.

Following its synthesis in the ER, the 16-hexadecanoyloxyhexadecanoic acid monomer is then exported from the cell to the apoplast, where it is incorporated into the growing cutin polymer.

-

Enzyme: Cutin Synthase (CUS1) . CUS1 is a GDSL lipase/acyltransferase located in the apoplast.[5][6][7][8][9]

-

Reaction: CUS1 is responsible for the polymerization of cutin monomers, including 16-hexadecanoyloxyhexadecanoic acid, into the cutin polymer. It catalyzes the formation of ester bonds between the monomers.[5][6][7][8][9]

-

Subcellular Localization: Apoplast (extracellular space).

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

While detailed kinetic parameters for all enzymes in the pathway are not exhaustively characterized, studies on gene knockouts and overexpression lines in Arabidopsis thaliana provide valuable quantitative insights into the contribution of key enzymes to cutin formation.

| Gene/Enzyme | Mutant/Overexpression Line | Tissue | Change in C16 Monomer Content | Reference |

| CYP86A2 (ATT1) | att1 knockout | Leaves | ~70% reduction in total cutin | |

| LACS2 | lacs2 knockout | Leaves | Significant reduction in cutin | [2] |

| GPAT4/GPAT8 | gpat4/gpat8 double knockout | Stems | 60-70% decrease in total cutin | |

| GPAT4 | 35S::GPAT4 (Overexpression) | Stems | ~80% increase in C16 & C18 monomers | |

| GPAT8 | 35S::GPAT8 (Overexpression) | Stems | ~80% increase in C16 & C18 monomers | |

| CUS1 (CD1) | cd1 mutant (tomato) | Fruit | >90% reduction in cutin | [5][6][8][9] |

Experimental Protocols

Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the depolymerization of the cutin polymer and subsequent analysis of the constituent monomers by GC-MS.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Chloroform

-

Methanol

-

Sulfuric acid

-

Sodium methoxide (NaOMe) in methanol (0.5 M)

-

Hexane

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., methyl heptadecanoate)

-

Glass vials with Teflon-lined caps

-

Heater block

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Wax Extraction:

-

Immerse fresh plant tissue in chloroform for 30 seconds to dissolve epicuticular waxes.

-

Repeat the chloroform extraction twice.

-

Combine the chloroform extracts for wax analysis if desired. The remaining tissue is the dewaxed sample.

-

-

Depolymerization (Transesterification):

-

Dry the dewaxed plant tissue and record the dry weight.

-

To the dried tissue in a glass vial, add a known amount of internal standard.

-

Add 2 mL of 0.5 M NaOMe in methanol.

-

Incubate at 60°C for 2 hours with occasional vortexing.

-

Cool the reaction to room temperature and add 1 mL of 1 M H2SO4 in methanol to neutralize the reaction.

-

Add 2 mL of hexane and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

-

Centrifuge to separate the phases and transfer the upper hexane phase to a new vial.

-

Repeat the hexane extraction twice and pool the extracts.

-

-

Derivatization (Silylation):

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Incubate at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different cutin monomers. A typical program starts at 150°C, holds for 2 minutes, then ramps to 300°C at 3°C/min, and holds for 15 minutes.[10]

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

-

Quantify the individual monomers by comparing their peak areas to the peak area of the internal standard.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the transcript levels of key genes involved in 16-hexadecanoyloxyhexadecanoic acid biosynthesis.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qPCR instrument

-

Primers for target genes (e.g., CYP86A2, LACS2, GPAT4, GPAT8, CUS1) and a reference gene (e.g., ACTIN2)

Procedure:

-

RNA Extraction and DNase Treatment:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA template.

-

Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

-

Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

-

-

Data Analysis:

Primer Design Considerations:

-

Primers should be 18-24 nucleotides in length.

-

GC content should be between 40-60%.

-

The melting temperature (Tm) of the primers should be between 58-62°C and similar for the forward and reverse primers.

-

The amplicon size should be between 70-200 bp.

-

Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

Example Primer Sequences for Arabidopsis thaliana:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| CYP86A2 | TGCTCTCTCTTGCTTGCTTC | TCCAAAGAAACCGAAACGAG |

| LACS2 | GCTCTCTTGCTTGCTTCGTT | GAAACCGAAACGAGGAAGAG |

| GPAT4 | AGCTCTCTTGCTTGCTTCGT | CGAAACGAGGAAGAGAAGGA |

| CUS1 | TCTTGCTTGCTTCGTTGAGA | AACGAGGAAGAGAAGGAGGA |

| ACTIN2 | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC |

Note: These are example primer sequences and should be validated experimentally.

Regulation of the Biosynthetic Pathway

The biosynthesis of 16-hexadecanoyloxyhexadecanoic acid is tightly regulated at the transcriptional level to coordinate with plant development and respond to environmental cues. Several transcription factors have been identified that play a role in controlling the expression of the key biosynthetic genes.

-

WIN1/SHN1: The WAX INDUCER1/SHINE1 transcription factor, a member of the AP2/ERF family, has been shown to be a key regulator of cutin biosynthesis. Overexpression of WIN1/SHN1 leads to increased expression of several cutin biosynthetic genes, including LACS2 and GPAT4, resulting in a thicker cuticle.

-

MYB Transcription Factors: Several MYB transcription factors have also been implicated in the regulation of cuticle formation.

The regulatory network is complex and involves crosstalk with other signaling pathways, such as those for plant hormones and stress responses.

Conclusion and Future Perspectives

The biosynthesis of 16-hexadecanoyloxyhexadecanoic acid is a fundamental process in plants, essential for the formation of the protective cuticular layer. Significant progress has been made in identifying the key enzymes and genes involved in this pathway. However, several aspects still require further investigation. The precise mechanisms of monomer assembly within the ER, the transport of the C32 monomer across the cell wall, and the detailed kinetic properties of all the enzymes involved are areas that warrant further research. A complete understanding of the regulatory networks controlling this pathway will be crucial for the targeted genetic engineering of plant cuticles for improved agronomic traits. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of cutin biosynthesis and to harness its potential for crop improvement and the development of novel bio-based materials.

References

- 1. Arabidopsis CYP86A2 represses Pseudomonas syringae type III genes and is required for cuticle development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 3. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate recognition and selectivity of plant glycerol-3-phosphate acyltransferases (GPATs) from Cucurbita moscata and Spinacea oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of cutin synthase: formation of the plant polyester cutin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. The identification of cutin synthase: formation of the plant polyester cutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The identification of cutin synthase: formation of the plant polyester cutin | Semantic Scholar [semanticscholar.org]

- 10. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative real time PCR in plant developmental biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gene-quantification.com [gene-quantification.com]

role of 16-Hexadecanoyloxyhexadecanoic acid in plant cuticle structure

An In-depth Guide to the Role of 16-Hexadecanoyloxyhexadecanoic Acid and its Precursors in Plant Cuticle Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

The plant cuticle is a critical extracellular layer that protects terrestrial plants from environmental stresses, including water loss and pathogen attack. Its structural integrity is primarily derived from cutin, a complex polyester composed mainly of oxygenated C16 and C18 fatty acids. This technical guide delves into the pivotal role of the C16 family of monomers, particularly the formation of ester linkages such as that found in 16-Hexadecanoyloxyhexadecanoic acid, in the architecture of the cutin polymer. We will explore the biosynthesis of these monomers, their transport, and subsequent extracellular polymerization. Furthermore, this document provides a summary of quantitative compositional data, detailed experimental protocols for cutin analysis, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to the Plant Cuticle

The plant cuticle is an essential, lipid-based extracellular layer covering the aerial parts of all land plants.[1][2] It serves as the primary barrier between the plant and its environment, regulating transpiration and defending against physical, chemical, and biological threats.[3] The cuticle is a composite material, structurally comprising a cutin polyester scaffold impregnated with cuticular waxes and associated with polysaccharides.[4][5] The two main lipid components are:

-

Cutin: A cross-linked polyester that forms the framework of the cuticle. It is primarily composed of C16 and C18 hydroxy and/or epoxy fatty acids, along with glycerol.[5][6]

-

Cuticular Waxes: A complex mixture of very-long-chain fatty acids and their derivatives (alkanes, alcohols, esters) that are either embedded within the cutin matrix (intracuticular) or deposited on its surface (epicuticular).[1][7]

The arrangement of these components creates a sophisticated barrier whose properties are dictated by the chemical nature of its constituent monomers and their polymeric arrangement.

The Structural Significance of C16 Monomers and Their Esters

The term 16-Hexadecanoyloxyhexadecanoic acid describes an ester formed between two C16 fatty acid molecules: a 16-hydroxyhexadecanoic acid and a hexadecanoic acid. This structure represents a fundamental type of intermolecular linkage that occurs during the polymerization of cutin. The primary building blocks for this linkage belong to the C16 family of cutin monomers.

The most prominent C16 monomers include:

-

16-Hydroxyhexadecanoic acid: A fatty acid with a single hydroxyl group at the terminal (ω) position. Its single hydroxyl group and single carboxyl group allow it to form linear polyester chains.

-

9(10),16-Dihydroxyhexadecanoic acid: A fatty acid with both a terminal (ω) hydroxyl group and a mid-chain hydroxyl group. This monomer is a crucial component in many plant species, such as tomato.[7][8] The presence of a second, mid-chain hydroxyl group allows for the formation of branched or cross-linked polymer networks, significantly impacting the mechanical properties and rigidity of the cuticle.[9][10]

The esterification of these hydroxyl groups with the carboxyl groups of other monomers is the basis of the cutin polymer. The formation of a 16-Hexadecanoyloxyhexadecanoic acid-type bond is therefore a direct result of the polymerization process that builds the cutin scaffold. The extent of branching versus linear chain formation is largely determined by the relative abundance of mono- vs. di-hydroxylated monomers.[10]

Biosynthesis of C16 Cutin Monomers

The synthesis of cutin monomers is a multi-step process involving enzymes located in the plastids and the endoplasmic reticulum (ER) of epidermal cells.[9]

-

De Novo Fatty Acid Synthesis: The process begins in the plastid with the synthesis of C16 (palmitic) and C18 (stearic) fatty acids.[9]

-

Acyl-CoA Esterification: These fatty acids are converted to their coenzyme A (CoA) thioesters by long-chain acyl-coenzyme A synthases (LACS).[9]

-

Transport and Modification in the ER: The acyl-CoAs are transferred to the endoplasmic reticulum, where they undergo a series of modifications. Key enzymatic steps include:

-

ω-Hydroxylation: Cytochrome P450 enzymes from the CYP86A family catalyze the introduction of a hydroxyl group at the terminal carbon (C16) of the fatty acid, producing 16-hydroxyhexadecanoic acid.

-

Mid-chain Hydroxylation: In species where it is prevalent, a mid-chain hydroxyl group is added by enzymes from the CYP77A family to create 9(10),16-dihydroxyhexadecanoic acid.[2]

-

-

Glycerol Esterification: Evidence suggests that before export, cutin monomers are esterified to glycerol, forming 2-monoacylglyceryl esters, such as 2-mono(10,16)-dihydroxyhexadecanoyl glycerol (2-MHG).[9]

-

Export: These precursors are then transported across the plasma membrane into the apoplast by ATP-binding cassette (ABC) transporters.[6][7]

Caption: Biosynthesis pathway of C16 cutin monomers.

Extracellular Polymerization and Cuticle Assembly

Once transported into the apoplast, the cutin precursors are assembled into the final polyester matrix. This polymerization is not a spontaneous process but is catalyzed by extracellular enzymes.[11]

A key enzyme in this process is CUTIN SYNTHASE 1 (CUS1) , a member of the GDSL lipase family.[6] CUS1 is an acyltransferase that catalyzes the polymerization of monoacylglycerol precursors. For example, in tomato, CUS1 can transfer the acyl moiety from one 2-MHG molecule to another, releasing glycerol and forming oligomers and eventually the larger cutin polymer.[12] This reaction forms the ester bonds that link the monomers together, including the specific linkage found in 16-Hexadecanoyloxyhexadecanoic acid. The ability of dihydroxy monomers to be esterified at either their terminal or mid-chain hydroxyl groups allows for the creation of a complex, cross-linked three-dimensional network.[9]

Caption: Polymerization of C16 monomers into the cutin matrix.

Quantitative Data on Cutin Monomer Composition

The composition of cutin varies significantly between plant species and even between different organs of the same plant. The C16 family of monomers, however, is a major constituent in many economically important plants.

| Plant Species (Organ) | Major C16 Monomers | Relative Abundance of C16 Monomers (% of total cutin) | Key C18 Monomers | Reference |

| Tomato (Solanum lycopersicum) Fruit | 9(10),16-Dihydroxyhexadecanoic acid | ~86-88% | 18-Hydroxyoctadecanoic acid | [7] |

| Apple (Malus domestica) Fruit | 9(10),16-Dihydroxyhexadecanoic acid | Major component | 9,10-Epoxy-18-hydroxyoctadecanoic acid | [7][11] |

| Arabidopsis thaliana Floral Organs | 10,16-Dihydroxyhexadecanoic acid | Primary component | Dicarboxylic acids | [9] |

| Arabidopsis thaliana Leaves | Hexadecanedioic acid | High proportion (Suberin-like) | Octadecadienoic acid | [6][9] |

| Sweet Cherry (Prunus avium) Fruit | 9(10),16-Dihydroxyhexadecanoic acid | Major component | - | [7] |

Experimental Protocols

Protocol: Analysis of Cutin Monomers by GC-MS

This protocol is adapted from established methods for the analysis of plant lipid polyesters and allows for the quantification of monomers like 16-hydroxyhexadecanoic acid.[13]

1. Sample Preparation and Delipidation: a. Collect plant tissue (e.g., leaves, fruit peels) and immediately freeze in liquid nitrogen. b. Homogenize the tissue to a fine powder using a mortar and pestle or a grinder. c. Perform exhaustive solvent extraction to remove soluble waxes and lipids. Sequentially wash the tissue powder with: i. Chloroform:Methanol (2:1, v/v) ii. Chloroform:Methanol (1:2, v/v) iii. Methanol d. Dry the resulting cell wall-enriched residue under a stream of nitrogen or in a vacuum desiccator.

2. Transesterification (Depolymerization): a. To the dried residue, add 1 mL of 1 M sodium methoxide (NaOMe) in methanol. b. Add an internal standard (e.g., methyl heptadecanoate) for quantification. c. Incubate at 60°C for 2 hours to cleave the ester bonds and methylate the carboxyl groups. d. Stop the reaction by adding 2 mL of 1 M NaCl and 50 µL of glacial acetic acid.

3. Extraction of Monomers: a. Extract the fatty acid methyl esters (FAMEs) by adding 2 mL of dichloromethane (DCM), vortexing, and centrifuging to separate the phases. b. Collect the lower organic phase. Repeat the extraction twice. c. Combine the organic phases and wash with 2 mL of 0.5 M sodium bicarbonate solution. d. Dry the final organic phase over anhydrous sodium sulfate and evaporate the solvent under nitrogen.

4. Derivatization: a. To convert hydroxyl groups into more volatile trimethylsilyl (TMS) ethers for GC analysis, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried extract. b. Incubate at 70°C for 45 minutes.

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system. b. Use a capillary column suitable for lipid analysis (e.g., HP-5MS). c. Program the oven temperature, for example: initial 150°C, ramp at 3°C/min to 300°C, and hold for 15 minutes.[13] d. Identify monomers based on their mass spectra by comparing them to known standards and library data. Quantify based on peak area relative to the internal standard.

Caption: Experimental workflow for cutin monomer analysis.

Conclusion

The structural integrity and functional properties of the plant cuticle are fundamentally dependent on the composition and arrangement of its cutin polyester backbone. C16-family monomers, such as 16-hydroxyhexadecanoic acid and 9(10),16-dihydroxyhexadecanoic acid, are critical building blocks in many plant species. The formation of intermolecular ester bonds, creating linkages typified by the 16-Hexadecanoyloxyhexadecanoic acid structure, is the chemical basis for the assembly of this vital protective polymer. Understanding the biosynthesis, polymerization, and chemical nature of these components is essential for applications ranging from crop improvement to the development of novel biomaterials. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to investigate and manipulate this complex and crucial plant structure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - In vivo chemical and structural analysis of plant cuticular waxes using stimulated Raman scattering microscopy. - University of Exeter - Figshare [ore.exeter.ac.uk]

- 4. The Complex Architecture of Plant Cuticles and Its Relation to Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Assembly and Function of Cuticle from Mechanical Perspective with Special Focus on Perianth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits [mdpi.com]

- 8. xpublication.com [xpublication.com]

- 9. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Complex Architecture of Plant Cuticles and Its Relation to Multiple Biological Functions [frontiersin.org]

- 11. gsartor.org [gsartor.org]

- 12. Cutin - Explore the Science & Experts | ideXlab [idexlab.com]

- 13. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 16-Hexadecanoyloxyhexadecanoic acid, a dimeric estolide formed from the self-esterification of 16-hydroxyhexadecanoic acid. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical methods, operating under mild reaction conditions and minimizing byproduct formation. This document details the key enzymes, experimental protocols, and quantitative data associated with this synthesis, with a particular focus on the use of non-regiospecific lipases, including the highly efficient Candida antarctica lipase B (CALB). The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to effectively produce and utilize this unique fatty acid ester.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a type of estolide, a class of compounds formed by the ester linkage between the carboxylic acid group of one fatty acid and the hydroxyl group of another. Specifically, it is the monoestolide, or dimer, resulting from the self-condensation of two molecules of 16-hydroxyhexadecanoic acid (also known as juniperic acid). These molecules are of significant interest due to their potential applications as biodegradable lubricants, plasticizers, and as components in cosmetics and pharmaceuticals.

The enzymatic synthesis of estolides has emerged as a promising alternative to conventional chemical routes, which often require harsh conditions and can lead to undesirable side reactions and colored byproducts.[1][2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), particularly from microbial sources, have been extensively investigated for their ability to catalyze esterification reactions with high selectivity under mild conditions.[2][3] This guide focuses on the enzymatic production of 16-Hexadecanoyloxyhexadecanoic acid, providing detailed methodologies and quantitative data to support research and development in this area.

Key Biocatalysts for Synthesis

A range of lipases have been screened for their efficacy in synthesizing estolides from 16-hydroxyhexadecanoic acid. Non-regiospecific lipases have demonstrated the ability to catalyze the formation of estolides from primary hydroxy fatty acids.[1]

The most effective lipases identified for this transformation include those derived from:

-

Pseudomonas fluorescens

-

Pseudomonas stutzeri

-

Candida antarctica B (CALB)

-

Candida rugosa

-

Alcaligenes species

-

Thermomyces lanuginosus[4]

Among these, Candida antarctica lipase B, often used in its immobilized form as Novozym 435, is a widely recognized and highly efficient biocatalyst for a variety of esterification reactions.[5][6] Lipases from Pseudomonas species and CALB have also been shown to be capable of producing longer-chain estolides, including dimers, trimers, and tetramers from 16-hydroxyhexadecanoic acid.[4] The lipase from Pseudomonas stutzeri, when immobilized as cross-linked enzyme aggregates (CLEAs), has been reported to produce estolides with a degree of polymerization up to 10, achieving substrate conversions higher than 80%.[7]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of 16-Hexadecanoyloxyhexadecanoic acid, based on established protocols for lipase-catalyzed estolide formation.

Materials and Equipment

-

Substrate: 16-hydroxyhexadecanoic acid (16-HHDA)

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) or other suitable lipase

-

Solvent: Dry organic solvent (e.g., toluene, 2-methyl-2-butanol)

-

Equipment:

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Shaking incubator or magnetic stirrer with heating

-

Centrifuge or filtration setup for enzyme separation

-

Rotary evaporator for solvent removal

-

Analytical equipment for product characterization (e.g., NMR, GC-MS, HPLC)

-

General Synthesis Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve 16-hydroxyhexadecanoic acid in a dry organic solvent. Toluene and 2-methyl-2-butanol have been shown to be effective solvents for similar lipase-catalyzed oligomerization reactions.[3]

-

Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme loading can be optimized, but a typical starting point is in the range of 5-10% (w/w) relative to the substrate.

-

Incubation: Seal the reaction vessel and incubate at a controlled temperature with agitation. Temperatures between 60°C and 75°C have been reported to be optimal for estolide synthesis.[3][4] The reaction time can vary from several hours to over 24 hours, depending on the desired conversion and product distribution.[4]

-

Enzyme Separation: After the desired reaction time, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can often be washed with fresh solvent and reused for subsequent batches.

-

Product Isolation: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude estolide product.

-

Product Analysis: Analyze the product mixture to determine the conversion of the starting material and the distribution of mono-, di-, and higher oligomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose. The formation of the monoestolide, 16-Hexadecanoyloxyhexadecanoic acid, is typically the major product, often constituting 60-80% of the total product formed.[4]

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various studies on the enzymatic synthesis of estolides, which can be extrapolated to the synthesis of 16-Hexadecanoyloxyhexadecanoic acid.

Table 1: Lipase Screening for Estolide Synthesis from 16-Hydroxyhexadecanoic Acid

| Lipase Source | Immobilization | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Conversion/Yield | Reference |

| Pseudomonas fluorescens | Free | Toluene | 60 | - | Monoestolide | High Efficiency | [4] |

| Pseudomonas stutzeri | Free/CLEA | Toluene | 60-75 | - | Monoestolide/Oligomers | >80% Conversion | [4][7] |

| Candida antarctica B | Free/Immobilized | Toluene | 60-75 | 24 | Monoestolide/Oligomers | High Yield | [4] |

| Candida rugosa | Free | Toluene | 60 | - | Monoestolide | High Efficiency | [4] |

| Alcaligenes species | Free | Toluene | 60 | - | Monoestolide | High Efficiency | [4] |

| Thermomyces lanuginosus | Free/Immobilized | Toluene | 60-75 | 24 | Monoestolide | High Yield | [4] |

Note: Specific yield and conversion percentages for 16-HHDA were not always detailed in the summarized literature, but "High Efficiency" and "High Yield" were noted.

Table 2: Reaction Parameters for Lipase-Catalyzed Oligomerization of Hydroxy Fatty Acids

| Substrate | Enzyme | Solvent | Temperature (°C) | Key Findings | Reference |

| 10,16-Dihydroxyhexadecanoic Acid | CALB, RM, TL, PCL, PPL | Toluene, 2-Methyl-2-butanol | 60 | Optimum yields in these solvents at 60°C. | [3][8] |

| 10,16-Dihydroxyhexadecanoic Acid | CALB | Toluene | 60 | 82% monomer conversion at 8h, 93% at 24h. | [8] |

Visualizations

Enzymatic Dimerization Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of 16-Hexadecanoyloxyhexadecanoic acid.

References

- 1. WO2016151115A1 - Production of fatty acid estolides - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Oligomerization of 10,16-dihydroxyhexadecanoic acid and methyl 10,16-dihydroxyhexadecanoate catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20180073046A1 - Production of fatty acid estolides - Google Patents [patents.google.com]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Natural Origins of 16-Hexadecanoyloxyhexadecanoic Acid: A Technical Guide for Researchers

Introduction

16-Hexadecanoyloxyhexadecanoic acid, a long-chain fatty acid ester, is not commonly found as a free molecule in nature. Scientific evidence strongly suggests its existence as a structural component within the complex biopolymer cutin , which forms the protective outer layer of terrestrial plants known as the cuticle. This in-depth technical guide synthesizes the current understanding of the natural sources of this compound, focusing on its monomeric precursor, 16-hydroxyhexadecanoic acid, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of plant-derived lipids.

The Primary Natural Source: Plant Cutin

The most probable natural source of 16-Hexadecanoyloxyhexadecanoic acid is the plant cuticle, a protective layer covering the aerial parts of plants. The main structural component of the cuticle is cutin, a complex polyester composed of inter-esterified hydroxy and epoxy fatty acids. The C16 family of fatty acids, particularly 16-hydroxyhexadecanoic acid , is a primary building block of cutin in many plant species. It is hypothesized that 16-Hexadecanoyloxyhexadecanoic acid exists as a dimer or oligomer within the cutin polymer, formed through the esterification of two or more molecules of 16-hydroxyhexadecanoic acid.

Quantitative Abundance of C16 Cutin Monomers

The concentration of C16 hydroxy fatty acids, the precursors to 16-Hexadecanoyloxyhexadecanoic acid, varies significantly among different plant species and tissues. The following table summarizes the quantitative data on the abundance of these key cutin monomers.

| Plant Species | Tissue | 16-Hydroxyhexadecanoic Acid (% of total cutin monomers) | Other C16 Monomers (e.g., 9/10,16-dihydroxyhexadecanoic acid) (% of total cutin monomers) | Reference |

| Arabidopsis thaliana | Leaves | Present | Major component | [1] |

| Tomato (Lycopersicon esculentum) | Fruit Cuticle | Minor component | 9(10),16-dihydroxyhexadecanoic acid is a major component | [2] |

| Maize (Zea mays) | Adult Leaves | Present | 9,16-dihydroxyhexadecanoic acid is a major component | [3] |

| Agave americana | Leaves | Present | Data not specified | [4] |

Note: The direct quantification of 16-Hexadecanoyloxyhexadecanoic acid is challenging due to the analytical methods employed, which typically involve depolymerization of the cutin matrix.

Experimental Protocols

The investigation of 16-Hexadecanoyloxyhexadecanoic acid from natural sources necessitates the extraction and analysis of the cutin polymer. Below are detailed methodologies for key experiments.

Isolation and Depolymerization of Cutin

This protocol describes the isolation of the cutin polymer from plant tissue and its subsequent depolymerization to release the constituent monomers.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Chloroform

-

Methanol

-

Sodium methoxide (NaOMe) in methanol

-

Methyl acetate

-

Saturated NaCl solution

-

Hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl heptadecanoate)

Procedure:

-

Wax Extraction: Thoroughly wash and dry the plant tissue. Extract the epicuticular waxes by immersing the tissue in chloroform for 30 seconds. Repeat this step twice.

-

Tissue Delipidation: Air-dry the dewaxed tissue and grind it to a fine powder.

-

Cutin Depolymerization (Transesterification):

-

To the dried plant residue, add a known amount of internal standard.

-

Add 2 mL of 1 M NaOMe in methanol.

-

Heat the mixture at 60°C for 2 hours in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 100 µL of methyl acetate.

-

Add 5 mL of saturated NaCl solution.

-

Extract the fatty acid methyl esters (FAMEs) by adding 5 mL of hexane and vortexing for 1 minute.

-

Centrifuge the mixture and collect the upper hexane layer. Repeat the extraction twice.

-

Pool the hexane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a stream of nitrogen before analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of the cutin monomers released after depolymerization.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAMEs analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 50-650

Data Analysis:

-

Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the identified compounds by comparing their peak areas with the peak area of the internal standard.

Signaling Pathways and Biological Activities

Currently, there is limited information available on specific signaling pathways directly involving 16-Hexadecanoyloxyhexadecanoic acid. However, cutin monomers released from the plant cuticle by fungal cutinases can act as signaling molecules, triggering defense responses in plants. It is plausible that oligomers like 16-Hexadecanoyloxyhexadecanoic acid could also play a role in plant-pathogen interactions. Further research is needed to elucidate the specific biological activities of this compound.

Visualizations

Biosynthesis of C16 Cutin Monomers

The following diagram illustrates the proposed biosynthetic pathway for 16-hydroxyhexadecanoic acid, the precursor to 16-Hexadecanoyloxyhexadecanoic acid.

Experimental Workflow for Cutin Analysis

The following diagram outlines the experimental workflow for the analysis of cutin monomers from plant tissue.

Future Directions

The direct detection and quantification of 16-Hexadecanoyloxyhexadecanoic acid within the native cutin polymer remains a significant analytical challenge. Future research should focus on the development and application of non-destructive analytical techniques, such as solid-state NMR, or partial depolymerization methods coupled with high-resolution mass spectrometry, to probe the structure of the cutin polymer and confirm the presence of this and other oligomeric esters. Understanding the precise molecular architecture of cutin will provide valuable insights into the structure-function relationships of the plant cuticle and may open new avenues for the development of novel biomaterials and pharmaceuticals.

References

- 1. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xpublication.com [xpublication.com]

- 3. Constructing functional cuticles: analysis of relationships between cuticle lipid composition, ultrastructure and water barrier function in developing adult maize leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of plant cuticles: a study of cutin from Agave americana L - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Core of Plant Defenses: A Technical Guide to 16-Hexadecanoyloxyhexadecanoic Acid and its Congeners in the Plant Kingdom

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and analysis of 16-Hexadecanoyloxyhexadecanoic acid and related C16 fatty acid derivatives within plant species. While direct literature on the specific discovery of 16-Hexadecanoyloxyhexadecanoic acid as a distinct entity is sparse, its structural motif—an ester linkage between two hexadecanoic acid moieties—is central to the architecture of cutin, the protective polyester that shields terrestrial plants from environmental stressors. This document provides a comprehensive overview of the current understanding of the C16 monomer family that constitutes the cutin polymer, their quantitative distribution, the experimental protocols for their study, and their biosynthetic pathways.

The C16 Monomer Family: Building Blocks of the Plant Cuticle

The plant cuticle is a complex, waxy barrier primarily composed of a polyester matrix known as cutin.[1] This polymer is crucial for preventing water loss, protecting against UV radiation, and defending against pathogens. The building blocks of cutin are predominantly C16 and C18 families of omega-hydroxy fatty acids and their derivatives, linked by ester bonds.[1]

While 16-Hexadecanoyloxyhexadecanoic acid itself is not commonly cited as a primary monomer, its structure represents a fundamental ester linkage within the cutin polymer. The most prevalent C16 monomers that polymerize to form such structures include:

-

16-hydroxy palmitic acid (Juniperic acid): A foundational C16 monomer where the terminal carbon is hydroxylated.[2]

-

9,16- and 10,16-dihydroxypalmitic acid: These are major constituents of the cutin of many plant species, featuring a mid-chain hydroxyl group in addition to the terminal one.[1][3]

The relative abundance of these monomers varies significantly across different plant species and even between different organs of the same plant.

Quantitative Analysis of C16 Cutin Monomers

The composition of cutin can be quantitatively analyzed following its depolymerization. The data presented below is a representative summary from studies on various plant species, highlighting the prevalence of the C16 family of monomers.

| Plant Species (Organ) | 16-hydroxyhexadecanoic acid (%) | 10,16-dihydroxyhexadecanoic acid (%) | Other C16 Monomers (%) | Reference |

| Arabidopsis thaliana (Petals) | Minor component | Major component | - | [3] |

| Solanum lycopersicum (Tomato Fruit) | Present | Major component | - | [4] |

| Juniperus communis | Minor component | 99% (as 10,16-dihydroxy isomer) | - | [5] |

| General Gymnosperms | Minor component | ≥93% (as 9,16-dihydroxy isomer) | - | [5] |

| General Angiosperms | Present | Co-occurrence of 8,16-, 9,16-, and 10,16-dihydroxy isomers | - | [5] |

Experimental Protocols for Cutin Monomer Analysis

The analysis of cutin composition involves the isolation of the cuticle, depolymerization of the cutin polymer, and subsequent identification and quantification of the constituent monomers.

Cuticle Isolation and Delipidation

-

Objective: To isolate the insoluble cutin polymer from other cellular components and soluble waxes.

-

Methodology:

-

Plant tissues (e.g., leaves, fruits) are incubated in an enzymatic solution (e.g., pectinase and cellulase) to digest the cell walls.

-

The detached cuticles are then exhaustively extracted with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.[6]

-

Depolymerization of Cutin

-

Objective: To break the ester bonds of the cutin polymer to release the individual monomers.

-

Methodology:

-

Base-catalyzed transmethylation: The delipidated cutin is treated with sodium methoxide in methanol. This reaction cleaves the ester linkages and simultaneously methylates the resulting carboxylic acid groups, producing fatty acid methyl esters (FAMEs).[6]

-

Saponification: Alternatively, the cutin can be hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification to yield free fatty acids.

-

Derivatization and Analysis

-

Objective: To prepare the monomers for gas chromatography-mass spectrometry (GC-MS) analysis and to identify and quantify them.

-

Methodology:

-

Silylation: The hydroxyl groups of the monomers are derivatized, typically by reacting them with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to form trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.[6]

-

GC-MS Analysis: The derivatized monomers are separated and identified using GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for its structural identification.[6]

-

Quantification: For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is often used due to its linear response over a wide range of concentrations.[6]

-

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathway for C16 cutin monomers and the general experimental workflow for their analysis.

Caption: Biosynthesis of major C16 cutin monomers from palmitic acid.

Caption: Experimental workflow for the analysis of cutin monomers.

Conclusion and Future Directions

The study of 16-Hexadecanoyloxyhexadecanoic acid and its related C16 fatty acid derivatives is integral to understanding the structure and function of the plant cuticle. While the specific ester is a representation of the linkages within the cutin polymer, the primary focus of research has been on the identification and quantification of its constituent monomers. The methodologies outlined in this guide provide a robust framework for the continued exploration of cutin composition across the plant kingdom. Future research, employing advanced analytical techniques, may yet reveal the precise location and functional significance of specific inter-monomer linkages, such as 16-Hexadecanoyloxyhexadecanoic acid, within the complex architecture of the plant cuticle. This knowledge will be invaluable for the development of novel strategies in crop protection and the discovery of new bioactive compounds.

References

- 1. Cutin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unige.ch [unige.ch]

- 6. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid

For Research Use Only.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain esterified fatty acid. Structurally, it is an ester formed from hexadecanoic acid (palmitic acid) and 16-hydroxyhexadecanoic acid (juniperic acid). Molecules of this type are analogues of components found in plant cutin and suberin, which are complex biopolyesters forming protective layers on plants.[1] The synthesis of this compound is of interest to researchers in materials science for the development of novel biodegradable polymers and biomaterials, and to those studying plant biology and the enzymatic processes involved in the formation and degradation of plant cuticles.[2] This document provides a detailed protocol for a two-part chemical synthesis of 16-Hexadecanoyloxyhexadecanoic acid, beginning with the synthesis of its precursors.

Part I: Synthesis of Precursors

The overall synthesis requires two key precursors: 16-hydroxyhexadecanoic acid and hexadecanoyl chloride.

1. Synthesis of 16-Hydroxyhexadecanoic Acid

This protocol outlines the synthesis of 16-hydroxyhexadecanoic acid via the hydrolysis of hexadecanolide (the lactone of 16-hydroxyhexadecanoic acid).[3]

2. Synthesis of Hexadecanoyl Chloride (Palmitoyl Chloride)

This protocol describes the conversion of hexadecanoic acid (palmitic acid) to its more reactive acid chloride derivative using thionyl chloride.[4][5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| Hexadecanolide | 109-29-5 | C₁₆H₃₀O₂ | 254.41 | Commercially Available |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Sigma-Aldrich |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific |

| Tetrabutylammonium Hydrogen Sulfate | 32503-27-8 | C₁₆H₃₇NO₄S | 339.53 | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | VWR |

| Hexadecanoic Acid (Palmitic Acid) | 57-10-3 | C₁₆H₃₂O₂ | 256.42 | Sigma-Aldrich[6] |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Acros Organics |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Fisher Scientific |

Experimental Protocols

Protocol 1: Synthesis of 16-Hydroxyhexadecanoic Acid from Hexadecanolide [3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine hexadecanolide (10 g, 39.3 mmol), 50% aqueous sodium hydroxide (33.3 mL), toluene (50 mL), and tetrabutylammonium hydrogen sulfate (0.186 g, 0.55 mmol).

-

Reaction: Heat the mixture to 95°C and stir vigorously for 6 hours.

-

Isolation: Cool the reaction mixture to room temperature. A solid will form. Filter the solid and rinse it several times with diethyl ether.

-

Acidification: Suspend the filtered solid in distilled water (400 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 1.5.

-

Purification: Filter the resulting white precipitate, rinse thoroughly with distilled water, and dry under vacuum at 60°C.

-

Characterization: The final product is a white solid. Expected yield is approximately 11.5 g (97%). Confirm identity using ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of Hexadecanoyl Chloride [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add hexadecanoic acid (10 g, 39.0 mmol).

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 8.5 mL, 117 mmol) and a catalytic amount of dry DMF (1-2 drops).

-

Reaction: Heat the mixture gently on a steam bath or in a heating mantle under an inert atmosphere until the evolution of gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is hexadecanoyl chloride, which can be used in the next step, often without further purification. Purity can be assessed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

Part II: Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid

This part details the final esterification step, reacting the hydroxyl group of 16-hydroxyhexadecanoic acid with the acyl chloride, hexadecanoyl chloride.

Synthesis Workflow

Caption: Workflow for the synthesis of 16-Hexadecanoyloxyhexadecanoic acid.

Materials and Reagents for Final Synthesis

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 16-Hydroxyhexadecanoic Acid | 506-13-8 | C₁₆H₃₂O₃ | 272.42 | Synthesized (Protocol 1) |

| Hexadecanoyl Chloride | 112-67-4 | C₁₆H₃₁ClO | 274.87 | Synthesized (Protocol 2)[7] |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Sigma-Aldrich |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |

Experimental Protocol

Protocol 3: Esterification to form 16-Hexadecanoyloxyhexadecanoic Acid

-

Reaction Setup: Dissolve 16-hydroxyhexadecanoic acid (5.0 g, 18.4 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous pyridine (2.2 mL, 27.5 mmol) to the solution and cool the mixture in an ice bath (0°C).

-

Reagent Addition: While stirring, add a solution of hexadecanoyl chloride (5.55 g, 20.2 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure product.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 16-Hexadecanoyloxyhexadecanoic acid as a waxy solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

| Synthesis Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| Protocol 1 | Hexadecanolide | 16-Hydroxyhexadecanoic Acid | NaOH, Toluene, Phase-transfer catalyst | 97% | >95% (typical) | [3] |

| Protocol 2 | Hexadecanoic Acid | Hexadecanoyl Chloride | Thionyl Chloride, DMF | >95% (typical) | Used crude | [4] |

| Protocol 3 | 16-Hydroxyhexadecanoic Acid & Hexadecanoyl Chloride | 16-Hexadecanoyloxyhexadecanoic Acid | Pyridine, DCM | 80-90% (expected) | >98% (post-chromatography) | General Method |

Logical Diagram of Purification

References

- 1. Juniperic acid - Wikipedia [en.wikipedia.org]

- 2. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16-HYDROXYHEXADECANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. pjoes.com [pjoes.com]

- 5. chembk.com [chembk.com]

- 6. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. larodan.com [larodan.com]

Application Note: Extraction of 16-Hydroxyhexadecanoic Acid from Plant Cuticles for Specialized Applications

Abstract

This application note provides a detailed protocol for the extraction and quantification of 16-hydroxyhexadecanoic acid, a primary monomer of the plant cutin biopolymer. It is important to note that 16-Hexadecanoyloxyhexadecanoic acid is an ester derivative and not typically found as a native component of plant cuticles. Therefore, this document focuses on the isolation of its precursor, 16-hydroxyhexadecanoic acid, which can then be utilized in subsequent chemical syntheses. The primary method described herein is the depolymerization of isolated plant cuticles by alkaline hydrolysis, followed by purification and quantification of the resulting fatty acid monomers. This protocol is intended for researchers in plant biology, biochemistry, and natural product chemistry, as well as professionals in drug development interested in utilizing plant-derived lipids.

Introduction

The plant cuticle is a protective, hydrophobic layer covering the aerial surfaces of terrestrial plants. It is primarily composed of a cutin polymer matrix and associated cuticular waxes. Cutin is a polyester composed of cross-linked omega-hydroxy fatty acids and their derivatives. One of the key C16 monomers in the cutin of many plant species is 16-hydroxyhexadecanoic acid.

While the user's topic of interest is 16-Hexadecanoyloxyhexadecanoic acid, it is crucial to understand that this molecule is an ester formed from two C16 fatty acid molecules. Direct extraction of this ester from plant cuticles is not a standard procedure as it is not a recognized primary component of the cutin polymer. Instead, the extraction of its precursor, 16-hydroxyhexadecanoic acid, is a well-established method. This precursor can then be used for the chemical synthesis of 16-Hexadecanoyloxyhexadecanoic acid through esterification.

This application note provides a comprehensive protocol for the isolation of plant cuticles, the depolymerization of cutin to release 16-hydroxyhexadecanoic acid, and its subsequent purification and analysis.

Data Presentation: Quantitative Analysis of Cutin Monomers

The composition of cutin monomers can vary significantly between plant species. The following table summarizes the relative abundance of major C16 cutin monomers, including 16-hydroxyhexadecanoic acid, in two well-studied model organisms, Tomato (Solanum lycopersicum) and Arabidopsis thaliana.

| Plant Species | Cutin Monomer | Relative Abundance (%) | Reference Plant Part | Citation |

| Solanum lycopersicum (Tomato) | 10,16-dihydroxyhexadecanoic acid | 81-96 | Fruit Peel | [1][2] |

| 16-hydroxyhexadecanoic acid | Minor component | Fruit Peel | [3] | |

| Arabidopsis thaliana | 16:0 dicarboxylic acid | Significantly reduced in hub mutants | Rosette Leaves | [4] |

| 16-hydroxyhexadecanoic acid | Unchanged in dcf mutants | Inflorescence Stems | [5] | |

| 10,16-dihydroxyhexadecanoic acid | Present | Flowers | [6] |

Note: The quantitative data for 16-hydroxyhexadecanoic acid can be highly variable depending on the plant species, tissue type, and developmental stage. The primary C16 monomer in tomato cutin is 10,16-dihydroxyhexadecanoic acid[1][2]. In Arabidopsis, while present, 16-hydroxyhexadecanoic acid is often not the most abundant C16 monomer[4][5].

Experimental Protocols

This section details the methodology for the extraction of 16-hydroxyhexadecanoic acid from plant cuticles. The overall workflow involves the isolation of the cuticle, depolymerization of the cutin, and subsequent purification and analysis of the monomers.

Protocol 1: Isolation of Plant Cuticles

-

Plant Material: Collect fresh plant material (e.g., tomato fruit peels, leaves).

-

Surface Wax Removal: Immerse the plant material in chloroform for 30-60 seconds to dissolve the epicuticular waxes. Repeat this step twice with fresh solvent.

-

Enzymatic Digestion:

-

Prepare a solution of cellulase (2% w/v) and pectinase (2% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Submerge the dewaxed plant material in the enzyme solution.

-

Incubate at 37°C with gentle agitation until the cuticle separates from the underlying tissue (this can take several hours to days depending on the plant species).

-

-

Cuticle Collection: Carefully collect the detached cuticles with forceps, wash them thoroughly with deionized water, and dry them in a desiccator.

Protocol 2: Depolymerization of Cutin by Alkaline Hydrolysis

-

Sample Preparation: Place a known weight of dried cuticles (e.g., 100 mg) into a reflux flask.

-

Hydrolysis:

-

Add 10 mL of 1.5 M methanolic potassium hydroxide (KOMe) to the flask.

-

Reflux the mixture for 2 hours at 80°C.

-

-

Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 6 M HCl.

-

Extraction of Monomers:

-

Extract the aqueous methanolic solution three times with an equal volume of diethyl ether or chloroform.

-

Combine the organic phases.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude cutin monomer extract.

Protocol 3: Purification and Analysis of 16-Hydroxyhexadecanoic Acid

-

Derivatization (for GC-MS analysis):

-

Dissolve the crude extract in a known volume of pyridine.

-

Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of different fatty acid methyl esters.

-

Identify 16-hydroxyhexadecanoic acid based on its retention time and mass spectrum compared to an authentic standard.

-

-

Quantification: Use an internal standard (e.g., methyl heptadecanoate) added before derivatization to quantify the amount of 16-hydroxyhexadecanoic acid.

Conceptual Step: Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid

The purified 16-hydroxyhexadecanoic acid can be used as a precursor for the synthesis of 16-Hexadecanoyloxyhexadecanoic acid. This would typically involve an esterification reaction. A general approach would be the reaction of 16-hydroxyhexadecanoic acid with an activated form of another C16 fatty acid (e.g., hexadecanoyl chloride) in the presence of a suitable base and solvent. Alternatively, a direct esterification between two molecules of 16-hydroxyhexadecanoic acid could be achieved using a catalyst, though this may lead to polymerization. The precise reaction conditions would need to be optimized for yield and purity.

Visualizations

Caption: Experimental workflow for the extraction of 16-hydroxyhexadecanoic acid.

Caption: Relationship between cutin, precursor, and target molecule.

References

- 1. xpublication.com [xpublication.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H2B monoubiquitination is involved in the regulation of cutin and wax composition in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis Deficient in Cutin Ferulate Encodes a Transferase Required for Feruloylation of ω-Hydroxy Fatty Acids in Cutin Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

Application Note: Mass Spectrometry Analysis of 16-Hexadecanoyloxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hexadecanoyloxyhexadecanoic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, has garnered interest due to the anti-diabetic and anti-inflammatory properties exhibited by related molecules.[1] Accurate and robust analytical methods are crucial for understanding its metabolism, distribution, and therapeutic potential. This document provides a detailed application note and protocol for the analysis of 16-Hexadecanoyloxyhexadecanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar lipid species.

Data Presentation

Quantitative analysis of 16-Hexadecanoyloxyhexadecanoic acid in biological matrices typically requires the generation of a calibration curve using a suitable internal standard. The following table summarizes the key parameters for a quantitative LC-MS/MS assay.

| Parameter | Value |

| Analyte | 16-Hexadecanoyloxyhexadecanoic acid |

| Internal Standard | d4-16-Hexadecanoyloxyhexadecanoic acid (or similar stable isotope-labeled analog) |

| Matrix | Plasma, Serum, Tissue Homogenate |

| Calibration Range | 2.5 - 1000 nM[2] |

| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L (typical for related fatty acids)[3] |

| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L (typical for related fatty acids)[3] |

| Recovery | >85% (typical for related fatty acids)[4] |

| Precision (RSD%) | <15% |

| Accuracy | 85-115% |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of 16-Hexadecanoyloxyhexadecanoic acid from a plasma sample.

Materials:

-

Plasma sample

-

Internal Standard (e.g., d4-16-Hexadecanoyloxyhexadecanoic acid)

-

Methanol (MeOH), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Add 250 µL of water and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (containing the lipids) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Column:

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phases:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 2.0 | 30 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 30 |

| 20.0 | 30 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer

Ionization Mode:

-

Electrospray Ionization (ESI), Negative Ion Mode

Key MS Parameters:

| Parameter | Setting |

|---|---|

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions:

The fragmentation of 16-Hexadecanoyloxyhexadecanoic acid in negative ion mode is expected to involve the cleavage of the ester bond. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions would likely correspond to the deprotonated palmitic acid and deprotonated 16-hydroxypalmitic acid.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 16-Hexadecanoyloxyhexadecanoic acid | 511.5 | 255.2 (Palmitic acid) | -35 |

| 511.5 | 271.2 (16-Hydroxypalmitic acid) | -25 | |

| d4-16-Hexadecanoyloxyhexadecanoic acid | 515.5 | 259.2 (d4-Palmitic acid) | -35 |

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard solution.

Visualizations

Caption: Overall workflow for the LC-MS/MS analysis of 16-Hexadecanoyloxyhexadecanoic acid.

Caption: Proposed fragmentation pathway for 16-Hexadecanoyloxyhexadecanoic acid in negative ESI mode.

References

- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

Application Note: Elucidating the Structure of 16-Hexadecanoyloxyhexadecanoic Acid using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain fatty acid ester, a class of molecules with diverse biological activities and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the use of ¹H and ¹³C NMR spectroscopy for the structural characterization of 16-Hexadecanoyloxyhexadecanoic acid, including predicted chemical shifts, and a comprehensive experimental protocol.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 16-Hexadecanoyloxyhexadecanoic acid. These predictions are based on established chemical shift ranges for long-chain fatty acids and related molecules.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for 16-Hexadecanoyloxyhexadecanoic Acid in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-16' (CH₃) | 0.88 | t | 3H |

| H-4' to H-15' (-(CH₂)₁₂-) | 1.25 | br s | 24H |

| H-3' (β-CH₂ to ester) | 1.63 | m | 2H |

| H-2' (α-CH₂ to ester) | 2.28 | t | 2H |

| H-16 (CH₂-O-C=O) | 4.05 | t | 2H |

| H-4 to H-15 (-(CH₂)₁₂-) | 1.25-1.30 | br s | 24H |

| H-3 (β-CH₂ to acid) | 1.63 | m | 2H |

| H-2 (α-CH₂ to acid) | 2.35 | t | 2H |

| COOH | ~11-12 | br s | 1H |

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for 16-Hexadecanoyloxyhexadecanoic Acid in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (Ester C=O) | 174.4 |

| C-2' (α-CH₂ to ester) | 34.3 |

| C-3' (β-CH₂ to ester) | 25.0 |

| C-4' to C-14' (-(CH₂)₁₁-) | 29.1-29.7 |

| C-15' | 31.9 |

| C-16' (CH₃) | 14.1 |

| C-1 (Acid C=O) | 179.5 |

| C-2 (α-CH₂ to acid) | 34.1 |

| C-3 (β-CH₂ to acid) | 24.7 |

| C-4 to C-14 (-(CH₂)₁₁-) | 29.1-29.7 |

| C-15 | 29.1 |

| C-16 (CH₂-O-C=O) | 64.5 |

Note: Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol

This section outlines a standard protocol for acquiring high-quality NMR spectra of 16-Hexadecanoyloxyhexadecanoic acid.

1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of 16-Hexadecanoyloxyhexadecanoic acid and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for a few minutes.

2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[5]

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient radiofrequency pulse transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

3. ¹H NMR Spectroscopy

-

Experiment: A standard one-dimensional (1D) ¹H NMR experiment is typically sufficient for initial characterization.

-

Acquisition Parameters:

-

Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30') is commonly used.

-

Spectral Width: Set a spectral width of approximately 16 ppm to ensure all proton signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-